molecular formula C17H11BrFNO2S2 B6137381 (5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

(5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B6137381
M. Wt: 424.3 g/mol
InChI Key: DWNOZBUTERYKHE-OVCLIPMQSA-N
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Description

The compound (5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of a bromine atom, a fluorophenyl group, and a thiazolidinone core, making it a unique and potentially valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process One common method includes the condensation of 3-bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized under acidic conditions to yield the thiazolidinone core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially yielding alcohol derivatives.

    Substitution: The bromine atom in the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be facilitated by using bases like potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

The compound has potential applications in biological research due to its structural similarity to bioactive thiazolidinones. It can be used in studies investigating the mechanism of action of thiazolidinone derivatives and their interactions with biological targets.

Medicine

In medicine, (5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE may serve as a lead compound for the development of new therapeutic agents. Its potential antimicrobial, anti-inflammatory, and anticancer activities make it a promising candidate for drug discovery.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique chemical structure may impart desirable characteristics to polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of (5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is likely related to its ability to interact with specific molecular targets. The thiazolidinone core can bind to enzymes or receptors, modulating their activity. The presence of the bromine and fluorophenyl groups may enhance binding affinity and specificity. The sulfanylidene group can participate in redox reactions, potentially affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-({3-BROMO-4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
  • (5E)-5-({3-BROMO-4-[(4-METHOXYPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Uniqueness

The uniqueness of (5E)-5-({3-BROMO-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in the combination of its substituents. The presence of both bromine and fluorophenyl groups, along with the thiazolidinone core and sulfanylidene group, imparts distinct chemical and biological properties. This combination may result in enhanced biological activity and specificity compared to similar compounds.

Properties

IUPAC Name

(5E)-5-[[3-bromo-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFNO2S2/c18-13-7-11(8-15-16(21)20-17(23)24-15)3-6-14(13)22-9-10-1-4-12(19)5-2-10/h1-8H,9H2,(H,20,21,23)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNOZBUTERYKHE-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=C3C(=O)NC(=S)S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=S)S3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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